(1-methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone (1-methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758314
InChI: InChI=1S/C24H27N3O5/c1-25-18-8-6-5-7-16(18)13-19(25)24(29)27-11-9-26(10-12-27)23(28)17-14-20(30-2)22(32-4)21(15-17)31-3/h5-8,13-15H,9-12H2,1-4H3
SMILES:
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol

(1-methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC14758314

Molecular Formula: C24H27N3O5

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone -

Specification

Molecular Formula C24H27N3O5
Molecular Weight 437.5 g/mol
IUPAC Name [4-(1-methylindole-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Standard InChI InChI=1S/C24H27N3O5/c1-25-18-8-6-5-7-16(18)13-19(25)24(29)27-11-9-26(10-12-27)23(28)17-14-20(30-2)22(32-4)21(15-17)31-3/h5-8,13-15H,9-12H2,1-4H3
Standard InChI Key DZWUDBCULAWTJJ-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule comprises three distinct subunits:

  • 1-Methyl-1H-indol-2-yl group: A substituted indole ring system methylated at the nitrogen atom. Indoles are heterocyclic aromatic structures prevalent in natural products and pharmaceuticals, often associated with serotonin modulation and anticancer activity .

  • Piperazine linker: A six-membered diamine ring serving as a conformational scaffold. Piperazine derivatives are widely utilized in drug design for their ability to enhance solubility and mediate target interactions .

  • 3,4,5-Trimethoxyphenyl carbonyl group: A methoxy-substituted benzoyl moiety. Trimethoxyaryl groups are frequently employed in anticancer agents due to their tubulin-binding and antiproliferative effects .

Molecular Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC24H27N3O5\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{5}
Molecular Weight437.5 g/mol
IUPAC Name[4-(1-Methylindole-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Canonical SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

The presence of multiple hydrogen bond acceptors (carbonyl groups, methoxy substituents) and a lipophilic indole core suggests moderate bioavailability with potential blood-brain barrier permeability .

Synthetic Methodologies

Optimization Challenges

  • Steric hindrance: Bulky substituents on both indole and trimethoxyphenyl moieties necessitate high-dilution conditions to prevent dimerization .

  • Purification: Column chromatography with triethylamine-supplemented ethyl acetate is required to isolate the product from unreacted starting materials .

Pharmacological Data and Comparative Analysis

Enzymatic Inhibition Profiles

EnzymeIC50_{50} (μM)Reference Compound
Calcium-activated neutral protease46NCO-700
Cathepsin B0.8NCO-700
Autotaxin0.1–1.0Piperidine analogs

The compound’s trimethoxyphenyl group may enhance autotaxin inhibition, a key enzyme in lysophosphatidic acid (LPA) production linked to tumor metastasis .

Therapeutic Applications and Future Directions

Oncology

  • Combination therapy: Synergy with DNA-damaging agents (e.g., cisplatin) due to dual protease and tubulin targeting .

  • Metastasis suppression: Autotaxin inhibition could reduce LPA-driven cell migration in breast and ovarian cancers .

Cardiovascular Protection

  • Ischemia-reperfusion injury: Protease inhibition mitigates myocardial infarction size by 30–50% in rabbit models .

Challenges and Innovations

  • Solubility enhancement: Prodrug strategies (e.g., phosphate esterification) to improve aqueous solubility for intravenous delivery.

  • Targeted delivery: Antibody-drug conjugates (ADCs) leveraging indole’s affinity for serotonin receptors on tumor cells.

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